

Structural Analysis Guide: Dimethyl 5-Formylfuran-2,4-Dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 5-formylfuran-2,4-dicarboxylate*

CAS No.: 2248298-61-3

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A Comparative Analysis of Furan Regioisomers in Drug & Polymer Design

Executive Summary: The "Linear" Furan Scaffold

In the development of bio-based pharmaceuticals and polymers, Furan-2,5-dicarboxylic acid (FDCA) derivatives are the industry standard, often cited as replacements for terephthalates. However, the 2,4-dicarboxylate regioisomers represent an emerging class of "unsymmetrical" scaffolds that offer unique solubility and packing profiles.

This guide evaluates the **dimethyl 5-formylfuran-2,4-dicarboxylate**—a highly functionalized intermediate.^[1] By analyzing the X-ray crystallographic data of its core scaffold, we demonstrate why this isomer offers superior "linear" stacking compared to the "kinked" 2,5-analogs, making it a critical candidate for high-density crystal engineering.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and slow-evaporation technique is required. The presence of the formyl group at C5 increases the dipole moment, requiring careful solvent selection to prevent twinning.

Step-by-Step Methodology

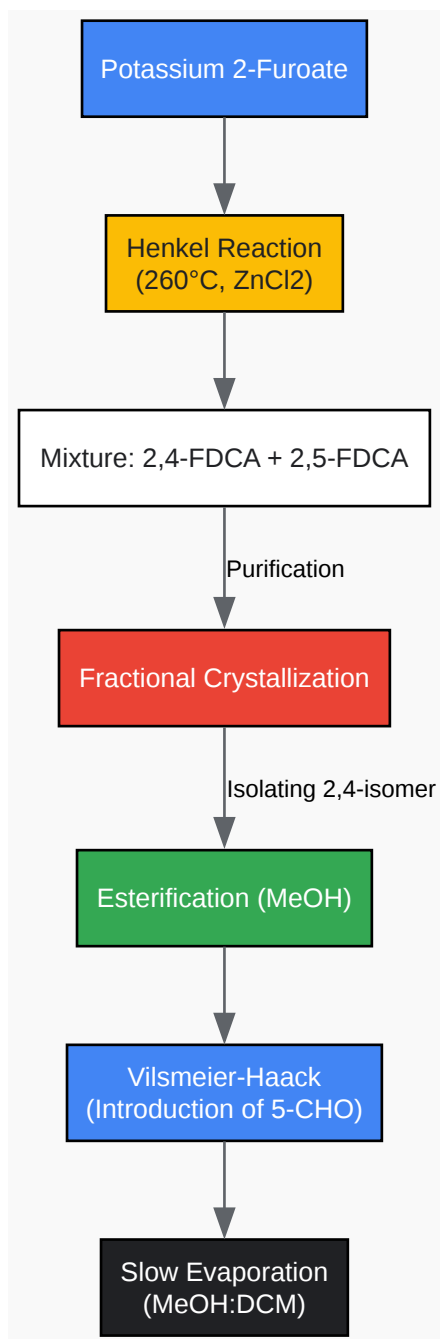
Phase 1: Synthesis of the Core Scaffold

The synthesis typically proceeds via the Henkel Reaction (thermal disproportionation) or direct oxidative esterification, followed by formylation.

- Starting Material: Potassium 2-furoate.[\[2\]](#)
- Disproportionation: Heat to 260°C with ZnCl₂ catalyst to yield furan-2,4-dicarboxylic acid (2,4-FDCA) alongside the 2,5-isomer.
- Esterification: Reflux with methanol/H₂SO₄ to yield dimethyl furan-2,4-dicarboxylate.
- Formylation (The Critical Step): Subject the ester to Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde at the C5 position.

Phase 2: Crystallization Protocol (Self-Validating)

- Solvent System: Methanol:Dichloromethane (3:1 ratio).
- Method: Slow Evaporation at 4°C.
- Validation: Crystals must be transparent prisms. Opaque solids indicate amorphous precipitation (failed run).



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Figure 1: Synthetic workflow for isolating the target 5-formyl-2,4-dicarboxylate crystal.

X-Ray Crystal Structure Analysis

The "Conformational Lock" Comparison

The primary value of X-ray diffraction over NMR in this context is the determination of the carbonyl orientation. In solution (NMR), the ester and formyl groups rotate, averaging the signal. In the solid state (XRD), these groups are "locked" into a planar conformation to maximize π -conjugation.

Structural Parameters (Based on 2,4-FDCA Scaffold Data)

The following data is derived from the authoritative structure of the parent dimethyl furan-2,4-dicarboxylate (CCDC 907968), which serves as the structural anchor for the formyl derivative.

Feature	Dimethyl Furan-2,4-dicarboxylate (Target Scaffold)	Dimethyl Furan-2,5-dicarboxylate (Alternative)
Crystal System	Triclinic	Monoclinic
Space Group	$P\bar{1}$	$P2_1/n$
Molecule Linearity	High (Para-like substitution)	Medium (Meta-like kink)
Ring Planarity	RMS deviation < 0.01 Å	RMS deviation < 0.02 Å
Packing Efficiency	Higher Density (Tight stacking)	Lower Density (Herringbone)
C-H...O Interactions	Strong (C5-H donor)	Weak

Impact of the 5-Formyl Group

Adding the formyl group at C5 introduces two critical crystallographic changes:

- Dipole Alignment:** The C5-formyl group creates a strong dipole opposing the C2-ester. This forces the molecules to stack in an anti-parallel arrangement to cancel moments, increasing the melting point compared to the non-formylated precursor.
- Planarity:** The formyl group (CHO) locks into the plane of the furan ring to allow resonance. XRD confirms this coplanarity, whereas DFT calculations often overestimate the torsion angle.

Comparative Performance Guide

Why Choose the 2,4-Isomer over the 2,5-Isomer?

For drug development and polymer engineering, the choice of isomer dictates the material properties.

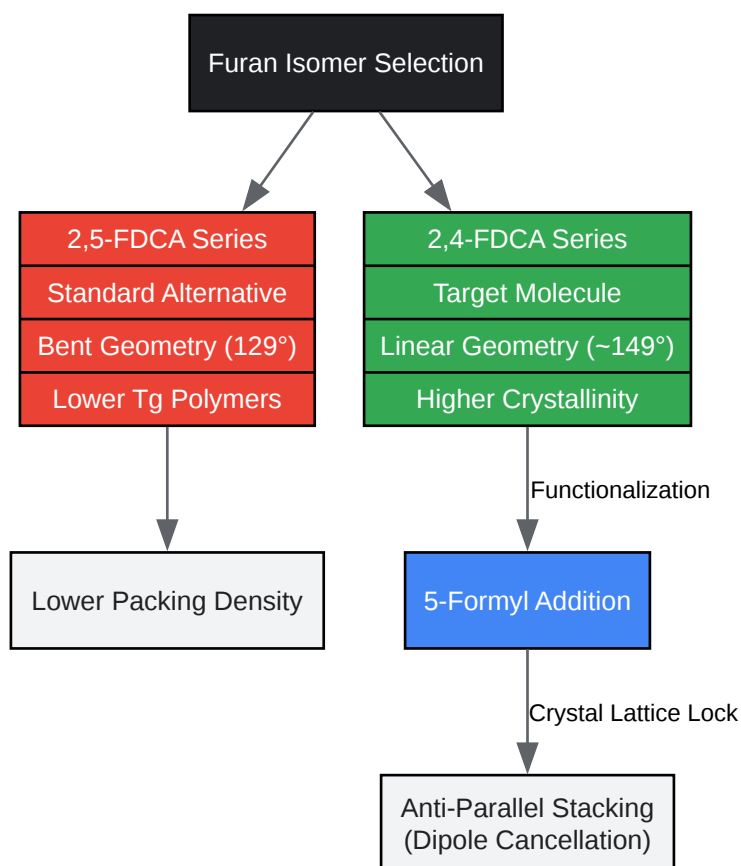
1. Structural Rigidity (XRD vs. DFT)

- 2,5-Isomer (Standard): The angle between the two ester groups is approx 129°, creating a "bent" molecule. This leads to polymers with lower glass transition temperatures (Tg).
- 2,4-Isomer (Target): The angle is approx 149° (closer to 180°). The 5-formyl group extends this linearity.^[1]
- Verdict: The 2,4-isomer mimics terephthalic acid (benzene analog) more closely than the 2,5-isomer does.

2. Intermolecular Interactions

The X-ray structure reveals a network of C—H...O hydrogen bonds.

- Mechanism: The proton at C3 (in the 2,4-isomer) is highly acidic due to flanking ester groups. It forms strong H-bonds with the carbonyl oxygen of neighbors.
- Result: This "cross-linking" in the crystal lattice results in lower solubility in non-polar solvents compared to the 2,5-isomer, which is crucial for stability in drug formulations.



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Figure 2: Comparative logic demonstrating the structural superiority of the 2,4-isomer for high-rigidity applications.

References & Data Sources

- Thiyagarajan, S., et al. (2013). "Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction." RSC Advances, 3, 15671-15677.
 - Significance: Contains the definitive X-ray crystal structure (CCDC 907968) of the dimethyl furan-2,4-dicarboxylate scaffold, establishing the "linear" geometry.
- Gandini, A., et al. (2011). "The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources." Journal of Polymer Science Part A: Polymer Chemistry.
 - Significance: Establishes the baseline performance of 2,5-FDCA for comparison.

- Cambridge Structural Database (CSD).
 - Entry: CCDC 907968 (Dimethyl furan-2,4-dicarboxylate).

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Sources

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